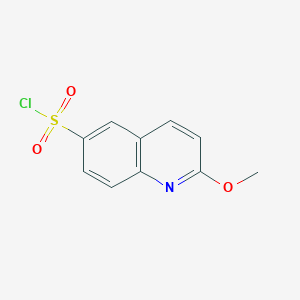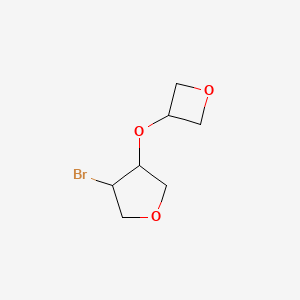
3-Bromo-4-(oxetan-3-yloxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(oxetan-3-yloxy)oxolane is a chemical compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 223.06 g/mol . It is characterized by the presence of a bromine atom, an oxetane ring, and an oxolane ring. This compound is primarily used for research purposes and has applications in various fields of chemistry and medicinal research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxetan-3-yloxy)oxolane typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate is then treated with various phenols to yield the desired compound . The reaction conditions often include mild bases like potassium carbonate in acetone at room temperature to improve yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(oxetan-3-yloxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form carboxylic acid derivatives.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium ethoxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate in aqueous sodium hydroxide are used for oxidation.
Ring-Opening Reactions: Acidic or basic catalysts are employed to facilitate ring-opening reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Carboxylic acid derivatives.
Ring-Opening Reactions: Linear or branched products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-Bromo-4-(oxetan-3-yloxy)oxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)oxolane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The oxetane ring, in particular, is known for its propensity to undergo ring-opening reactions, which can lead to the formation of new chemical entities . The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)oxetan-3-yl methanol: An intermediate in the synthesis of 3-Bromo-4-(oxetan-3-yloxy)oxolane.
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Oxetanocin-A: A natural product containing an oxetane ring with significant biological activity.
Uniqueness
This compound is unique due to its combination of an oxetane ring and an oxolane ring, along with a bromine atom. This structural arrangement imparts distinct reactivity and selectivity, making it valuable for various synthetic applications .
Propiedades
Fórmula molecular |
C7H11BrO3 |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
3-bromo-4-(oxetan-3-yloxy)oxolane |
InChI |
InChI=1S/C7H11BrO3/c8-6-3-10-4-7(6)11-5-1-9-2-5/h5-7H,1-4H2 |
Clave InChI |
TWJNWOIHQXDNNT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2COCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


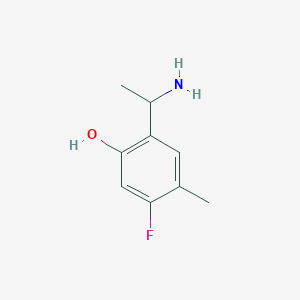
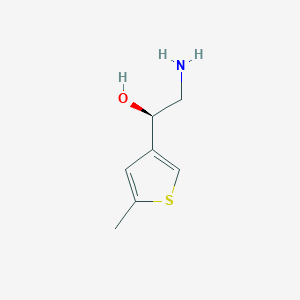
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
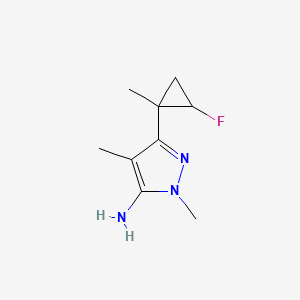
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
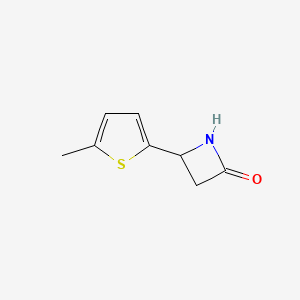
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
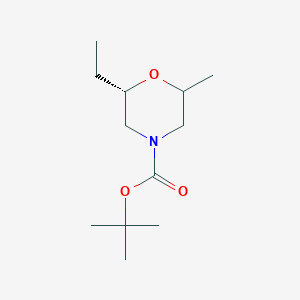
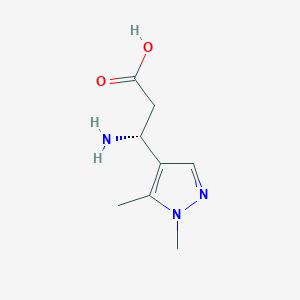
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
